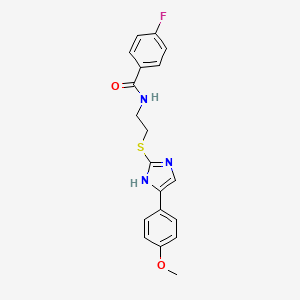
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea, also known as CCT018159, is a small molecule compound that has gained attention in the scientific community for its potential use in cancer treatment.
Aplicaciones Científicas De Investigación
Crystal Structure and Properties
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea derivatives have been studied for their crystal structures and properties. Cai, Yan, and Xie (2009) investigated the crystal structure of a related compound, 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea, revealing insights into hydrogen bonding interactions and stability in crystal structures (Cai, Yan, & Xie, 2009).
Synthesis and Derivative Analysis
The synthesis of N-substituted derivatives of similar compounds has been a focus of research. Xue Si-jia (2009) synthesized N-substituted-S-(+)-3-methyl-2-(4-chlorophenyl)butyryl(thio)urea compounds, emphasizing the structural analysis of these derivatives (Xue Si-jia, 2009).
Biological Applications
Several studies have explored the potential biological applications of thiophene-2-carbonylamino)urea derivatives. Maisuradze et al. (2013) investigated benzo[b]thiophene-[3,2-e]benzimidazole derivatives, a structurally similar class, for their use in various biological contexts (Maisuradze et al., 2013).
Antioxidant Activity
Reddy et al. (2015) synthesized urea, thiourea, and selenourea derivatives with thiazole moieties, which were evaluated for in vitro antioxidant activity, indicating the potential antioxidant applications of these compounds (Reddy et al., 2015).
Crystal Structure Analysis
Zatsu et al. (2019) detailed the crystal structure and Hirshfeld surface analysis of a Schiff base derivative of a thio-semicarbazide, highlighting the significance of crystal structure analysis in understanding the properties of such compounds (Zatsu et al., 2019).
Optical and Electrooptic Properties
Shkir et al. (2018) assessed the electronic and optical properties of a chalcone derivative, providing insights into the potential optoelectronic applications of similar compounds (Shkir et al., 2018).
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-3-(thiophene-2-carbonylamino)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O2S/c13-8-3-5-9(6-4-8)14-12(18)16-15-11(17)10-2-1-7-19-10/h1-7H,(H,15,17)(H2,14,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGEWYPDRERTIJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NNC(=O)NC2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.75 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(thiophene-2-carbonylamino)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-Methylphenyl)methyl]morpholine-2-carbonitrile](/img/structure/B2361077.png)
![1-(2-chlorobenzyl)-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2361078.png)

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B2361085.png)

![2,5-dichloro-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride](/img/structure/B2361090.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-2-yloxy)pyrrolidine-1-carboxamide](/img/structure/B2361094.png)

![3-[(4-Nitrophenyl)methylidene]pentane-2,4-dione](/img/structure/B2361096.png)

![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2361098.png)
![(E)-4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2361099.png)
![2-(4-chlorophenyl)-3-(4-hydroxyphenyl)-5-(2-methoxyphenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2361100.png)